1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
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Description
This compound is also known as 1-{2-[(4-chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone . It has a molecular formula of C19H16ClNOS and a molecular weight of 341.85444 .
Molecular Structure Analysis
The 3D structure of a similar compound was confirmed by single-crystal X-ray diffraction . Hirshfeld surface analysis indicated that H…H, C-H…C, C-H…Cl and especially C-H…N hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related quinoline derivatives have provided valuable insights into their structural and functional properties. For instance, the synthesis of iron and cobalt complexes using related quinoline ligands has shown promising catalytic activities for ethylene reactivity, indicating potential applications in polymer science and catalysis (Sun et al., 2007). Similarly, the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions as novel enzymatic enhancers highlights the potential of quinoline derivatives in biochemical applications (Abass, 2007).
Biological Activities
Quinoline derivatives have been explored for various biological activities, including antituberculosis, cytotoxicity, and as potential anti-cancer agents. For example, a study on 3-heteroarylthioquinoline derivatives revealed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for infectious diseases (Chitra et al., 2011). Additionally, the discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity by mixed mechanisms of action indicates the potential of quinoline derivatives in cancer therapy (Via et al., 2008).
Chemical Reactivity and Interactions
The reactivity of quinoline derivatives with various nucleophiles and the synthesis of complex quinoline-based structures have been subjects of interest. Studies on the reaction rates of quinones with wine-relevant nucleophiles offer insights into the oxidative stability and preservation of varietal aromas, demonstrating the relevance of quinoline derivatives in food chemistry (Nikolantonaki & Waterhouse, 2012).
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4-methylquinolin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c1-12-16-5-3-4-6-17(16)21-19(18(12)13(2)22)23-11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDCYPPJSDNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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